2,5-Dimethyl-3-(1,2,4-triazol-1-ylmethyl)benzaldehyde
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Overview
Description
2,5-DIMETHYL-3-[(1H-1,2,4-TRIAZOL-1-YL)METHYL]BENZALDEHYDE is a chemical compound that features a benzaldehyde core substituted with a triazole ring and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-DIMETHYL-3-[(1H-1,2,4-TRIAZOL-1-YL)METHYL]BENZALDEHYDE typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and formic acid.
Attachment to Benzaldehyde: The triazole ring is then attached to the benzaldehyde core through a nucleophilic substitution reaction, often using a base such as sodium hydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2,5-DIMETHYL-3-[(1H-1,2,4-TRIAZOL-1-YL)METHYL]BENZALDEHYDE undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: 2,5-DIMETHYL-3-[(1H-1,2,4-TRIAZOL-1-YL)METHYL]BENZOIC ACID.
Reduction: 2,5-DIMETHYL-3-[(1H-1,2,4-TRIAZOL-1-YL)METHYL]BENZYL ALCOHOL.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
2,5-DIMETHYL-3-[(1H-1,2,4-TRIAZOL-1-YL)METHYL]BENZALDEHYDE has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting microbial infections and cancer.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 2,5-DIMETHYL-3-[(1H-1,2,4-TRIAZOL-1-YL)METHYL]BENZALDEHYDE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
2,5-DIMETHYL-3-[(1H-1,2,4-TRIAZOL-1-YL)METHYL]BENZOIC ACID: Similar structure but with a carboxylic acid group instead of an aldehyde.
2,5-DIMETHYL-3-[(1H-1,2,4-TRIAZOL-1-YL)METHYL]BENZYL ALCOHOL: Similar structure but with an alcohol group instead of an aldehyde.
Uniqueness
2,5-DIMETHYL-3-[(1H-1,2,4-TRIAZOL-1-YL)METHYL]BENZALDEHYDE is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C12H13N3O |
---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
2,5-dimethyl-3-(1,2,4-triazol-1-ylmethyl)benzaldehyde |
InChI |
InChI=1S/C12H13N3O/c1-9-3-11(5-15-8-13-7-14-15)10(2)12(4-9)6-16/h3-4,6-8H,5H2,1-2H3 |
InChI Key |
UPWPCFPKXFPMBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C=O)C)CN2C=NC=N2 |
Origin of Product |
United States |
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